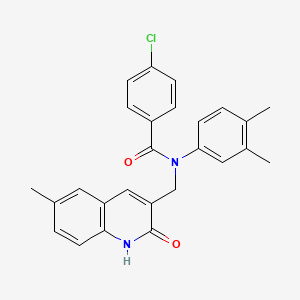
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide, also known as CCMS, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. CCMS has been shown to have significant antitumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide exerts its anticancer effects by inhibiting the activity of CK2, a key regulator of cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. This compound has also been shown to inhibit the activity of other kinases, such as AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to have immunomodulatory effects, including the activation of natural killer cells and the inhibition of regulatory T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has several advantages as a research tool for studying cancer biology. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer. However, this compound also has some limitations, including its complex synthesis process and its potential toxicity. Careful consideration should be given to the appropriate concentration and exposure time when using this compound in laboratory experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide. One potential direction is the development of new analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Another direction is the investigation of the potential use of this compound in combination with other anticancer agents, such as immune checkpoint inhibitors. Finally, further studies are needed to elucidate the mechanisms underlying the immunomodulatory effects of this compound and its potential use in immunotherapy.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide can be synthesized using a multi-step process involving the reaction of various reagents and intermediates. The synthesis process is complex and involves several steps, including the reaction of 2-methyl-5-chloroaniline with benzyl chloromethyl sulfone and the subsequent reaction of the resulting intermediate with 4-chlorobenzylamine. The final step involves the reaction of the intermediate with acetyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to have synergistic effects when used in combination with other anticancer agents, such as cisplatin and doxorubicin.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-12-3-6-15(19)9-16(12)20-17(22)11-21(25(2,23)24)10-13-4-7-14(18)8-5-13/h3-9H,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWGZYCEHWQKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

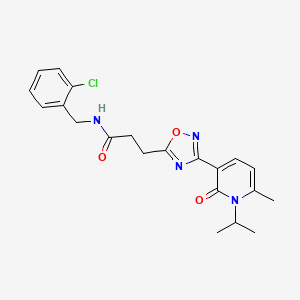
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7691682.png)
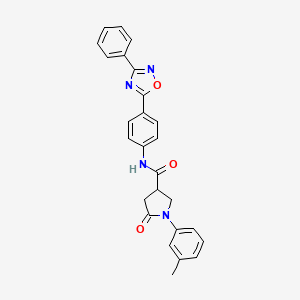
![N-(4-(N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7691692.png)
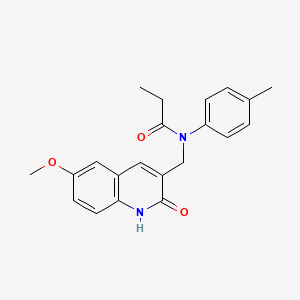
![(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)
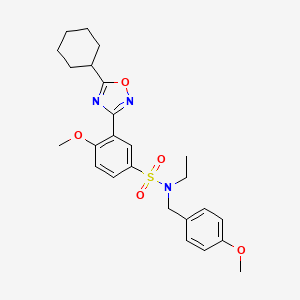



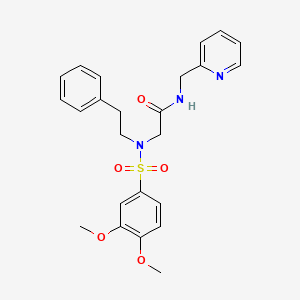
![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
